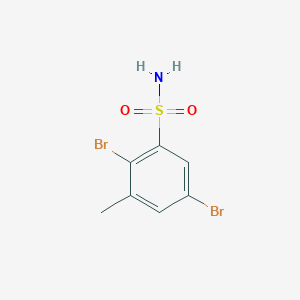Benzenesulfonamide,2,5-dibromo-N-methyl-
CAS No.:
Cat. No.: VC16480334
Molecular Formula: C7H7Br2NO2S
Molecular Weight: 329.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7Br2NO2S |
|---|---|
| Molecular Weight | 329.01 g/mol |
| IUPAC Name | 2,5-dibromo-3-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C7H7Br2NO2S/c1-4-2-5(8)3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
| Standard InChI Key | IBOIWRCCGZVJMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1Br)S(=O)(=O)N)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a benzenesulfonamide backbone with bromine atoms at the 2 and 5 positions of the aromatic ring and a methyl group on the sulfonamide nitrogen. This configuration introduces steric and electronic effects that influence reactivity and interactions with biological targets. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇Br₂NO₂S |
| Molecular Weight | 329.01 g/mol |
| Substituent Positions | 2-Br, 5-Br, N-CH₃ |
| Hybridization | sp² (aromatic ring) |
The bromine atoms enhance electrophilic substitution resistance while the methyl group modulates the sulfonamide’s electron-donating capacity.
Synthesis and Reaction Pathways
Bromination Strategies
Material Science Applications
Polymer Modification
Brominated sulfonamides serve as flame retardants in polyesters and polyamides. The bromine atoms act as radical scavengers, while the sulfonamide group improves thermal stability (decomposition >300°C).
Organic Electronics
The electron-withdrawing sulfonamide group and bromine substituents enhance charge transport in organic semiconductors. Thin films of analogous compounds exhibit hole mobility up to 0.12 cm²/V·s.
Challenges and Future Directions
Synthetic Optimization
Current yields for brominated sulfonamides rarely exceed 60% due to:
-
Sensitivity of the N-methyl group to oxidative degradation.
Future work should explore catalytic systems (e.g., Pd-catalyzed C–H bromination) to improve regioselectivity .
Biological Profiling
Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume